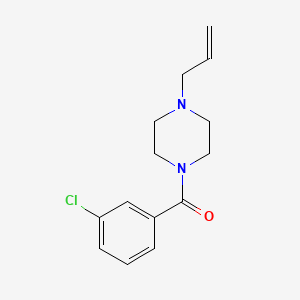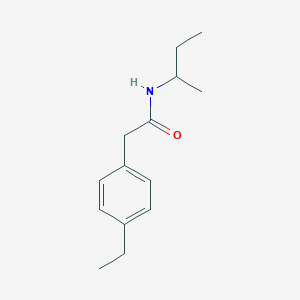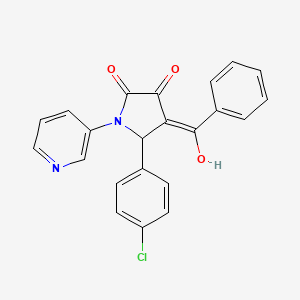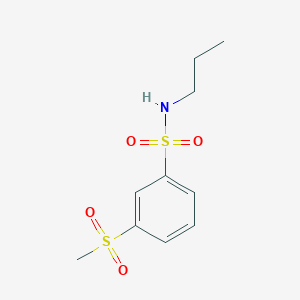
1-allyl-4-(3-chlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(3-chlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-allyl-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. The compound has been found to bind to the 5-HT1A and 5-HT2A receptors, as well as the D2 and D3 receptors. This binding leads to the modulation of neurotransmitter release, which in turn affects the behavior and mood of the individual.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a critical role in regulating mood, behavior, and cognition. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-allyl-4-(3-chlorobenzoyl)piperazine in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied, which makes it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. However, the limitations of using this compound include its potential toxicity and the need for appropriate safety precautions when handling the compound.
Orientations Futures
There are several future directions for the research on 1-allyl-4-(3-chlorobenzoyl)piperazine. One potential direction is to investigate the compound's potential use in the treatment of other disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in drug discovery. The compound exhibits a wide range of pharmacological activities and has been investigated for its potential use in the treatment of various disorders. The compound's well-established synthesis method, high purity, and high yield make it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. Future research on this compound may lead to the development of novel drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(3-chlorobenzoyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of an appropriate base such as triethylamine. The resulting intermediate is then reacted with allyl bromide in the presence of a palladium catalyst to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
1-allyl-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of various disorders such as schizophrenia, anxiety, and depression.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(15)11-12/h2-5,11H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJOVTWZSQQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)


![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)